Cas no 2413867-03-3 (1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxyspiro3.3heptane-1-carboxylic acid)

2413867-03-3 structure
상품 이름:1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxyspiro3.3heptane-1-carboxylic acid
CAS 번호:2413867-03-3
MF:C23H23NO5
메가와트:393.432426691055
MDL:MFCD32663235
CID:5673840
PubChem ID:146050076
1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxyspiro3.3heptane-1-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- EN300-26619754
- 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid
- 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxyspiro[3.3]heptane-1-carboxylic acid
- 2413867-03-3
- 1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxyspiro3.3heptane-1-carboxylic acid
-
- MDL: MFCD32663235
- 인치: 1S/C23H23NO5/c25-19-12-23(20(26)27,22(19)10-5-11-22)24-21(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19,25H,5,10-13H2,(H,24,28)(H,26,27)
- InChIKey: IKNVMKAVUJWCQH-UHFFFAOYSA-N
- 미소: OC1CC(C(=O)O)(C21CCC2)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
계산된 속성
- 정밀분자량: 393.15762283g/mol
- 동위원소 질량: 393.15762283g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 5
- 중원자 수량: 29
- 회전 가능한 화학 키 수량: 5
- 복잡도: 654
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 2
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 95.9Ų
- 소수점 매개변수 계산 참조값(XlogP): 3.2
1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxyspiro3.3heptane-1-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26619754-5.0g |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxyspiro[3.3]heptane-1-carboxylic acid |
2413867-03-3 | 95.0% | 5.0g |
$6140.0 | 2025-03-20 | |
Enamine | EN300-26619754-0.25g |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxyspiro[3.3]heptane-1-carboxylic acid |
2413867-03-3 | 95.0% | 0.25g |
$1048.0 | 2025-03-20 | |
Enamine | EN300-26619754-0.05g |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxyspiro[3.3]heptane-1-carboxylic acid |
2413867-03-3 | 95.0% | 0.05g |
$562.0 | 2025-03-20 | |
Enamine | EN300-26619754-5g |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxyspiro[3.3]heptane-1-carboxylic acid |
2413867-03-3 | 95% | 5g |
$6140.0 | 2023-09-12 | |
1PlusChem | 1P0288ZI-10g |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxyspiro[3.3]heptane-1-carboxylic acid |
2413867-03-3 | 95% | 10g |
$11316.00 | 2024-05-22 | |
1PlusChem | 1P0288ZI-100mg |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxyspiro[3.3]heptane-1-carboxylic acid |
2413867-03-3 | 95% | 100mg |
$971.00 | 2024-05-22 | |
1PlusChem | 1P0288ZI-5g |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxyspiro[3.3]heptane-1-carboxylic acid |
2413867-03-3 | 95% | 5g |
$7651.00 | 2024-05-22 | |
1PlusChem | 1P0288ZI-2.5g |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxyspiro[3.3]heptane-1-carboxylic acid |
2413867-03-3 | 95% | 2.5g |
$5192.00 | 2024-05-22 | |
Aaron | AR02897U-2.5g |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxyspiro[3.3]heptane-1-carboxylic acid |
2413867-03-3 | 95% | 2.5g |
$5732.00 | 2023-12-15 | |
Aaron | AR02897U-500mg |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxyspiro[3.3]heptane-1-carboxylic acid |
2413867-03-3 | 95% | 500mg |
$2297.00 | 2023-12-15 |
1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxyspiro3.3heptane-1-carboxylic acid 관련 문헌
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
2413867-03-3 (1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxyspiro3.3heptane-1-carboxylic acid) 관련 제품
- 551931-30-7((Z)-N-(4-FLUOROBENZYL)-3-(2-METHOXYPHENYL)-2-PHENYL-2-PROPENAMIDE)
- 297145-54-1((2Z)-3-(4-methoxyphenyl)-2-(4-methylphenyl)formamido-N-(2-phenylethyl)prop-2-enamide)
- 850429-75-3(1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine)
- 2227750-76-5((2S)-4-(2-fluoro-6-methoxyphenyl)butan-2-ol)
- 2034479-85-9(N,N-dimethyl-6-(1-{1-(propan-2-yl)-1H-imidazol-4-ylsulfonyl}pyrrolidin-3-yl)oxypyridazin-3-amine)
- 1384265-64-8(4-methyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid)
- 2877686-58-1(N2-[(4-methoxyphenyl)methyl]-N2,N4,N4-trimethylpyrimidine-2,4-diamine)
- 2309474-55-1(3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride)
- 2138072-78-1(8-(Bromodifluoromethyl)spiro[4.5]dec-6-en-8-ol)
- 2171275-22-0((3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoheptanoic acid)
추천 공급업체
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Handan Zechi Trading Co., Ltd
골드 회원
중국 공급자
대량